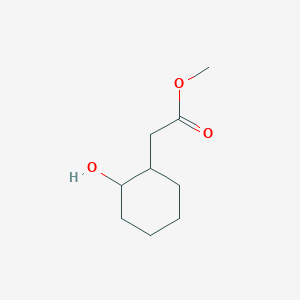
Methyl 2-(2-hydroxycyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2-hydroxycyclohexylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxycyclohexyl)acetate can be synthesized through the esterification of 2-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxocyclohexylacetic acid or 2-carboxycyclohexylacetic acid.
Reduction: Formation of 2-(2-hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2-halocyclohexyl)acetate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 2-(2-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. The ester bond is cleaved through a series of steps involving the formation of a tetrahedral intermediate and subsequent elimination of the leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-cycloheptylacetate
- Methyl 2-(2-hydroxycyclopentyl)acetate
- Methyl 2-(2-hydroxycycloheptyl)acetate
Uniqueness
Methyl 2-(2-hydroxycyclohexyl)acetate is unique due to its specific structural features, such as the presence of a hydroxyl group on the cyclohexyl ring and the ester linkage.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 2-(2-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
TXZRYAJZEVSREG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
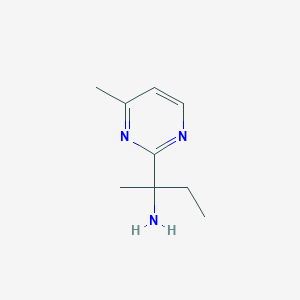
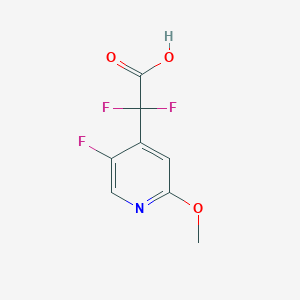
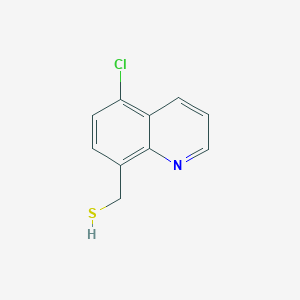
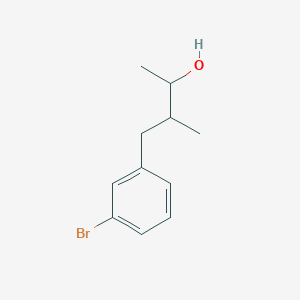

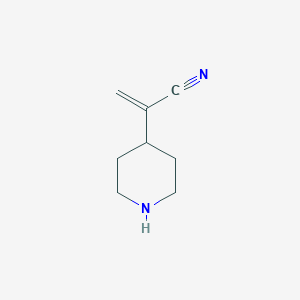

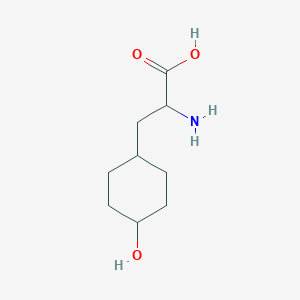
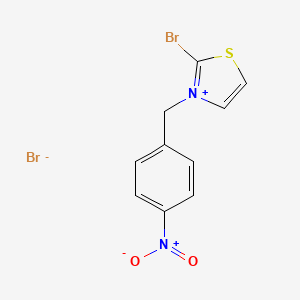
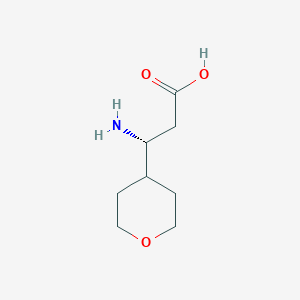

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)
